molecular formula C8H7N3O2 B13004842 2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid

2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid

Cat. No.: B13004842
M. Wt: 177.16 g/mol
InChI Key: HFHSAVXLDRIOJW-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C8H7N3O2 It is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction yields a dihydroxy-heterocycle intermediate, which is then subjected to further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-4-7-9-6(8(12)13)2-3-11(7)10-5/h2-4H,1H3,(H,12,13)

InChI Key

HFHSAVXLDRIOJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)C(=O)O

Origin of Product

United States

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